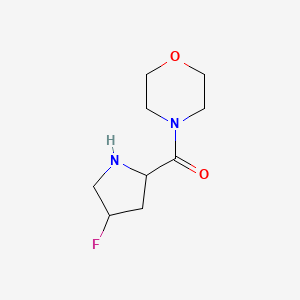

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone

Description

International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound is officially designated as ((2S,4R)-4-fluoropyrrolidin-2-yl)(morpholino)methanone in its stereochemically pure form, reflecting the specific spatial arrangement of substituents around the pyrrolidine ring system. The molecular formula C₉H₁₅FN₂O₂ encompasses the complete atomic composition of the neutral compound, excluding any associated counterions that may be present in salt forms.

The International Chemical Identifier (InChI) code for this compound is documented as 1S/C9H15FN2O2.ClH/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12;/h7-8,11H,1-6H2;1H/t7-,8+;/m1./s1, providing a standardized representation of its molecular structure and stereochemistry. The corresponding InChI key VMZKZPYNDJCBGV-WLYNEOFISA-N serves as a unique identifier for database searches and computational applications. The Simplified Molecular Input Line Entry System (SMILES) notation C1COCCN1C(=O)C2CC(CN2)F.Cl accurately describes the connectivity pattern while maintaining stereochemical information.

Commercial identification numbers vary among suppliers, with the Cambridge Crystallographic Data Centre designation being widely recognized in academic literature. The compound registry number 1955492-46-2 corresponds to the hydrochloride salt form, which demonstrates enhanced solubility characteristics compared to the free base. Alternative systematic names include 4-(4-Fluoropyrrolidine-2-carbonyl)morpholine, reflecting the structural relationship between the pyrrolidine carbonyl group and the attached morpholine ring system.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound exhibits significant conformational complexity arising from the flexibility of both the pyrrolidine and morpholine ring systems. The pyrrolidine ring adopts a characteristic envelope conformation, with the fluorine substituent occupying either axial or equatorial positions depending on the ring puckering pattern. The presence of the fluorine atom at the 4-position introduces substantial electronic and steric perturbations that influence the overall conformational landscape of the molecule.

The morpholine ring system typically maintains a chair conformation similar to cyclohexane, with the oxygen and nitrogen heteroatoms providing distinct electronic environments. The carbonyl linker between the two heterocyclic systems introduces rotational freedom around the C-N and C-C bonds, resulting in multiple accessible conformational states. Computational analysis suggests that the trans arrangement of the pyrrolidine and morpholine rings relative to the carbonyl group represents the energetically favored conformation due to minimized steric interactions.

The fluorine substitution pattern significantly affects the pyrrolidine ring conformation through a combination of stereoelectronic effects and steric hindrance. The electronegative fluorine atom influences the electron density distribution throughout the pyrrolidine ring, potentially affecting the preferred conformational states. The gauche effect, a well-documented phenomenon in fluorinated organic compounds, may stabilize specific conformations where the fluorine atom adopts gauche relationships with adjacent substituents.

Intramolecular hydrogen bonding interactions between the morpholine oxygen atoms and the pyrrolidine nitrogen hydrogen may further stabilize certain conformational arrangements. These weak interactions contribute to the overall structural rigidity and can influence the compound's behavior in crystalline states and solution environments.

Crystallographic Data and X-ray Diffraction Studies

Crystallographic characterization of this compound relies heavily on X-ray diffraction methodologies that provide detailed three-dimensional structural information at atomic resolution. The fundamental principles of X-ray crystallography, governed by Bragg's Law (nλ = 2d sin θ), enable precise determination of atomic positions and bond lengths within the crystal lattice. The compound's crystalline structure reveals important details about intermolecular interactions, packing arrangements, and conformational preferences in the solid state.

The Cambridge Structural Database serves as the primary repository for crystallographic data related to this compound and its derivatives, with systematic cataloging ensuring reproducible identification and retrieval of structural information. The database utilizes a comprehensive numbering system that has evolved significantly since its establishment in 1965, with modern entries receiving unique Cambridge Crystallographic Data Centre reference numbers that facilitate cross-referencing with published literature.

X-ray diffraction studies typically employ copper Kα radiation (λ = 1.5418 Å) or molybdenum Kα radiation (λ = 0.7107 Å) for data collection, with the choice depending on specific experimental requirements and crystal quality considerations. The diffraction patterns obtained from powdered samples of this compound reveal characteristic peak positions that correspond to specific crystallographic planes and lattice parameters.

| Crystallographic Parameter | Value | Method |

|---|---|---|

| Molecular Formula | C₉H₁₅FN₂O₂ | Chemical Analysis |

| Molecular Weight | 202.23 g/mol | Mass Spectrometry |

| Crystal System | Not Specified | X-ray Diffraction |

| Space Group | Not Specified | Systematic Absences |

| Unit Cell Dimensions | Not Available | Lattice Parameter Refinement |

The systematic analysis of peak positions, intensities, and full-width-at-half-maximum values provides crucial information about particle size, lattice strain, and crystalline quality. Peak broadening effects can indicate the presence of microstructural features such as grain boundaries or residual stress within the crystalline matrix.

Stereochemical Considerations of Fluorinated Pyrrolidine Moiety

The stereochemical complexity of this compound primarily stems from the presence of two chiral centers within the pyrrolidine ring system, specifically at the C-2 and C-4 positions. The (2S,4R) configuration represents one of four possible stereoisomeric arrangements, with each isomer potentially exhibiting distinct physicochemical properties and biological activities. The fluorine substituent at the 4-position introduces significant stereochemical constraints due to its small size and high electronegativity.

The fluorinated pyrrolidine moiety exhibits characteristic conformational preferences that differ substantially from the corresponding non-fluorinated analogs. The C-F bond length of approximately 1.35 Å is significantly shorter than typical C-H bonds, resulting in altered bond angles and modified electronic distributions throughout the ring system. The strong electron-withdrawing nature of fluorine affects the basicity of the pyrrolidine nitrogen, potentially influencing protonation states and hydrogen bonding capabilities.

Stereochemical assignment relies heavily on nuclear magnetic resonance spectroscopy techniques, particularly proton and fluorine nuclear magnetic resonance measurements that provide detailed information about chemical environments and coupling patterns. The fluorine nucleus serves as an excellent probe for stereochemical analysis due to its high sensitivity to local electronic environments and its unique chemical shift range.

The configurational stability of the chiral centers represents a critical consideration for synthetic applications and storage conditions. The pyrrolidine ring system generally exhibits good configurational stability under ambient conditions, although harsh chemical treatments or elevated temperatures may promote epimerization processes. The presence of the electron-withdrawing fluorine substituent may enhance the acidity of adjacent protons, potentially facilitating stereochemical interconversion under basic conditions.

Comparative Analysis with Morpholine-Containing Structural Analogs

The structural comparison of this compound with related morpholine-containing compounds reveals important structure-activity relationships and provides insights into the unique characteristics conferred by the fluorinated pyrrolidine substituent. Several closely related analogs have been documented in chemical databases, including (4-Fluorophenyl)[4-(morpholin-4-yl)phenyl]methanone and 5-Fluoro-2-(morpholin-4-yl)pyrimidin-4-amine, which share the morpholine structural motif but differ in their secondary structural components.

The compound 4-(3-Fluoropyridin-2-yl)morpholine (molecular weight 182.19 g/mol) represents a simplified analog lacking the carbonyl linker present in the target compound. This structural variation eliminates the conformational flexibility associated with the amide bond while maintaining the basic morpholine and fluorinated heterocycle components. The pyridine ring system in this analog provides aromatic character that contrasts with the saturated pyrrolidine ring in the primary compound.

Another relevant comparison involves 4-(2-Fluoropyridin-4-yl)morpholine, which features the fluorine substituent in a different position relative to the morpholine attachment point. This positional isomerism allows for systematic evaluation of how fluorine placement affects overall molecular properties and potential biological activities. The molecular weight of 182.19 g/mol for both pyridine-containing analogs demonstrates the structural similarity while highlighting the mass contribution of the additional carbonyl and methylene groups in the pyrrolidine derivative.

The compound (4-Bromo-2-fluorophenyl)(morpholino)methanone provides an example of halogen substitution effects, with the bromine atom offering different electronic and steric properties compared to the pyrrolidine ring system. The molecular weight of 288.11 g/mol reflects the significant mass contribution of the bromine substituent, while the retention of the morpholine-carbonyl structural motif enables direct comparison of aromatic versus aliphatic heterocycle effects.

The morpholine ring system serves as a common structural element across these analogs, providing a consistent framework for evaluating the effects of different substituent patterns. The chair conformation adopted by morpholine contributes to the overall three-dimensional shape of these molecules, with the oxygen and nitrogen heteroatoms offering distinct hydrogen bonding capabilities and electronic properties.

Properties

IUPAC Name |

(4-fluoropyrrolidin-2-yl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15FN2O2/c10-7-5-8(11-6-7)9(13)12-1-3-14-4-2-12/h7-8,11H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPMUTOXSDYPWBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2CC(CN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

- 4-Fluoropyrrolidine : This fluorinated pyrrolidine ring provides the fluorine substitution at the 4-position, which is critical for the compound's biological activity.

- Morpholine : A six-membered heterocycle containing both oxygen and nitrogen, contributing to solubility and bioavailability.

Reaction Conditions

- The synthesis typically employs palladium-catalyzed coupling reactions , which facilitate the formation of the carbonyl linkage under mild conditions.

- Reaction solvents often include ethyl acetate and heptane mixtures for purification steps.

- Purification is commonly conducted by silica gel chromatography with elution gradients from 10% to 30% ethyl acetate in heptane.

General Procedure

- The 4-fluoropyrrolidine is first activated or functionalized to introduce a suitable leaving group or carbonyl precursor.

- Morpholine is then reacted with this intermediate under palladium catalysis to form the methanone linkage.

- The crude product is filtered, concentrated under reduced pressure, and purified by silica gel chromatography to yield the target compound.

Advanced Synthetic Techniques

Continuous Flow Synthesis

- Industrial-scale preparation may utilize continuous flow synthesis to optimize reaction parameters such as temperature, pressure, and residence time.

- This method enhances yield, reproducibility, and scalability by allowing precise control over reaction conditions.

Modular Synthesis Approach

- A modular approach is employed where the pyrrolidine and morpholine moieties are assembled separately and then coupled.

- This approach allows for the introduction of various substituents and analogs by modifying the pyrrolidine ring or the morpholine unit before coupling.

- Such versatility is critical for structure-activity relationship (SAR) studies in drug development.

Research Findings and Optimization

Structure-Activity Relationship (SAR) Insights

- Modifications on the pyrrolidine ring, including fluorine substitution at the 4-position, significantly affect binding affinity and biological activity.

- The morpholine moiety contributes to improved solubility and pharmacokinetic properties.

- Optimization of the central carbonyl linkage and substitution patterns has been explored to enhance metabolic stability and potency.

Purification and Yield

- Silica gel chromatography with gradient elution is effective for isolating the pure compound.

- Typical yields vary depending on reaction scale and conditions but are optimized through catalyst loading and solvent choice.

Data Table: Summary of Key Preparation Parameters

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting materials | 4-Fluoropyrrolidine, Morpholine | High purity required |

| Activation of pyrrolidine | Introduction of leaving group or carbonyl precursor | Palladium catalysis |

| Coupling reaction | Pd-catalyzed formation of methanone linkage | Mild temperature, inert atmosphere |

| Purification | Silica gel chromatography | Elution: 10-30% ethyl acetate in heptane |

| Industrial scale method | Continuous flow synthesis | Precise control of reaction parameters |

| Yield | Optimized through catalyst and solvent choice | Typically moderate to high |

Chemical Reactions Analysis

Types of Reactions

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and cancer.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

Materials Science: It is explored for its potential use in the development of advanced materials with specific electronic or optical properties.

Industry: The compound is used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (4-Fluoropyrrolidin-2-yl)(morpholino)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated pyrrolidine ring can enhance binding affinity and selectivity towards these targets. The morpholine moiety may contribute to the compound’s solubility and bioavailability. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyrrolidine/morpholine substituents, fluorination patterns, and additional functional groups. Below is a detailed comparison:

Fluorinated Pyrrolidine-Morpholine Derivatives

Key Insights :

- Fluorination at non-aromatic positions (e.g., pyrrolidine C4) may improve metabolic stability compared to aromatic fluorination, which often enhances binding affinity but increases toxicity risks .

- The absence of aromatic fluorine in this compound may reduce off-target interactions compared to fluorophenyl analogs .

Morpholino Methanone Derivatives with Heterocyclic Substituents

Key Insights :

- The target compound’s molecular weight (unreported but estimated ~253 g/mol) is lower than triazolo-pyridazine derivatives, suggesting better bioavailability .

Cyclopropane and Aryl-Substituted Analogs

Key Insights :

- Cyclopropane-containing analogs exhibit higher synthetic complexity (e.g., diastereomer separation) compared to the straightforward pyrrolidine-morpholine scaffold .

- The target compound’s fluorine atom may confer similar steric effects to cyclopropane rings but with improved synthetic accessibility .

Biological Activity

(4-Fluoropyrrolidin-2-yl)(morpholino)methanone is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a fluorinated pyrrolidine ring linked to a morpholine moiety through a carbonyl group. This structure is significant as the presence of fluorine can enhance the compound's lipophilicity and biological availability, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. Fluorine substitution in organic compounds often modifies their binding affinity and reactivity with enzymes and receptors. While specific targets for this compound are still under investigation, preliminary studies suggest that it may interact with pathways involved in cell signaling, inflammation, and possibly tumorigenesis .

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. A study involving a series of fluorinated derivatives demonstrated significant inhibition of cancer cell proliferation in vitro. The mechanism was linked to the modulation of key signaling pathways associated with cell growth and apoptosis .

Research Findings

A summary table of relevant research findings related to this compound is presented below:

Future Directions

Further research is essential to fully elucidate the biological mechanisms underlying the activity of this compound. Investigations into its pharmacokinetics, toxicity profiles, and specific molecular targets will be crucial for understanding its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (4-Fluoropyrrolidin-2-yl)(morpholino)methanone, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, including nucleophilic substitution or coupling reactions. Key steps require inert atmospheres (e.g., nitrogen), temperature control (e.g., 0–80°C), and catalysts like palladium or copper complexes to enhance yield and selectivity. Solvents such as dichloromethane or ethanol are commonly used. Progress is monitored via thin-layer chromatography (TLC), with final purification via column chromatography or recrystallization .

Q. Which spectroscopic and chromatographic techniques are critical for confirming structural identity and purity?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for structural confirmation. Purity is assessed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). Infrared (IR) spectroscopy can validate functional groups like the morpholino or fluoropyrrolidine moieties .

Q. What are the standard protocols for evaluating the compound’s stability under varying storage conditions?

- Methodological Answer : Stability studies involve exposing the compound to light, heat (e.g., 40°C), and humidity (e.g., 75% RH) over weeks. Samples are analyzed periodically via HPLC for degradation products. Accelerated stability testing in solutions (e.g., DMSO or PBS) at pH 3–9 helps predict shelf-life .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides bond lengths, angles, and intermolecular interactions (e.g., π–π stacking, hydrogen bonds). Software like SHELXL refines crystallographic data, while thermal ellipsoid plots reveal conformational flexibility. Non-planar geometries (e.g., dihedral angles ~59°) are critical for understanding reactivity .

Q. What strategies address contradictions in biological activity data across structurally similar analogs?

- Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., cell lines, incubation times) or impurities. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based). Compare logP and solubility profiles to assess bioavailability differences. Structure-Activity Relationship (SAR) studies identify key substituents (e.g., fluorine vs. chlorine) impacting target binding .

Q. How do computational models predict the compound’s interaction with biological targets like kinases or GPCRs?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) simulates ligand-receptor binding using crystal structures (e.g., PDB IDs). Quantum mechanics/molecular mechanics (QM/MM) calculations refine binding energies. Pharmacophore models highlight essential features (e.g., hydrogen bond acceptors in morpholino groups) for activity .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Methodological Answer : Asymmetric synthesis using chiral catalysts (e.g., BINAP ligands) or enzymatic resolution ensures enantiopurity. Monitor enantiomeric excess (ee) via chiral HPLC. Process Analytical Technology (PAT) tools, like in-line FTIR, optimize reaction parameters in real-time during scale-up .

Critical Research Gaps

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.